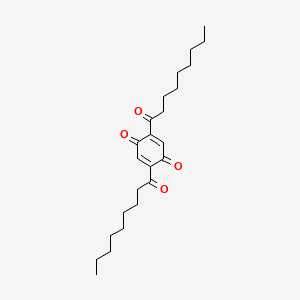
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with two nonanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione typically involves the acylation of cyclohexa-2,5-diene-1,4-dione with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclohexa-2,5-diene-1,4-dione is reacted with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in redox reactions, which can modulate biological pathways. For example, its quinone derivatives can generate reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: Known for its redox properties and applications in organic synthesis.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Used in the synthesis of natural products and pharmaceuticals.
2,5-Diaminocyclohexa-2,5-diene-1,4-dione: Exhibits unique reactivity due to the presence of amino groups.
Uniqueness
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione is unique due to its nonanoyl substituents, which impart specific physical and chemical properties. These properties can be exploited in the design of new materials and therapeutic agents.
Properties
CAS No. |
183747-26-4 |
|---|---|
Molecular Formula |
C24H36O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,5-di(nonanoyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H36O4/c1-3-5-7-9-11-13-15-21(25)19-17-24(28)20(18-23(19)27)22(26)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
YYPNGMHZNFAISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC(=O)C(=CC1=O)C(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















